1,2-Diisopropylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1,2-diarylbenzenes, including 1,2-diisopropylbenzene, can be efficiently achieved through a non-palladium-catalyzed controlled synthesis process. This method involves the stitching of alpha-oxo-ketene-S,S-acetals and active methylene compounds via a lactone intermediate, offering access to highly functionalized arylated benzenes in good to excellent yields. This transition-metal-free synthesis provides a novel way to construct aromatic compounds with desired conformational flexibility using easily accessible precursors (Goel et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,2-diisopropylbenzene and related compounds has been examined through X-ray analysis, revealing that peripheral aryl rings are arranged in a propeller-like fashion relative to the central benzene ring. This analysis indicates the presence of N...pi interactions, which force the molecules into a helical pattern, showcasing the compound's structural complexity and the effects of substitution on its conformation (Goel et al., 2007).
Chemical Reactions and Properties
1,2-Diisopropylbenzene undergoes various chemical reactions, including hydroperoxidation, which has been studied to determine kinetic parameters such as activation energy and enthalpy. These studies provide insights into the compound's reactivity and stability under different conditions (Vodnár et al., 1999).
Physical Properties Analysis
The physical properties of 1,2-diisopropylbenzene derivatives, such as solubility and thermal stability, have been extensively studied. Research has shown that polyamides derived from 1,2-diisopropylbenzene exhibit excellent solubility in various solvents and high thermal stability, indicating the compound's potential for use in polymer synthesis (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of 1,2-diisopropylbenzene, including its ability to participate in the synthesis of complex molecules and its reactivity towards different chemical agents, have been the subject of several studies. For instance, the use of 1,2-diisopropylbenzene in the synthesis of new polymers and the exploration of its reactivity highlight the versatility and importance of this compound in organic synthesis and materials science (Patil et al., 2013).
Scientific Research Applications
. It is one of the three isomers of diisopropylbenzene (DIPB), the others being 1,3- and 1,4-diisopropylbenzene . All are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH_3)_2) substituents .
- Diluent : DIPB has been referred to as “a common diluent” alongside hexane .
- Organic Synthesis : 1,2-Diisopropylbenzene is a versatile material widely used in scientific research. Its applications range from organic synthesis to pharmaceutical development, making it an indispensable tool for advancing various fields of study.
- Production and Reactions : Diisopropylbenzenes typically arise by alkylation of benzene or isopropylbenzene with propylene . These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride . They can also be prepared and transformed by transalkylation reactions .
- Consumer Printing Inks : Diisopropylbenzenes can be used in the formulation of consumer printing inks .
- Graphic Arts : They are also used in the graphic arts industry, possibly as solvents or diluents .
- Intermediates : Diisopropylbenzenes serve as intermediates in various chemical reactions .
- Peroxides : They are involved in the production of peroxides .
- Personal Care Ingredients : Diisopropylbenzenes can be used in the formulation of personal care products .
- Photographic Chemicals : They are used in the production of photographic chemicals .
- Process Solvents : Diisopropylbenzenes can act as solvents in various industrial processes .
- Protective Coatings : They are used in the formulation of protective coatings .
- Preparation of Stabilizers, Polymers, Synthetic Lubricants, and Hydroperoxides : Diisopropylbenzenes, such as meta-Diisopropylbenzene (m-DIPB), are chemical intermediates for the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . Reactions of DIPB include side chain modification by oxidation, dehydrogenation, and bromination .
- Ring Substitution Reactions : Ring substitution reactions include nitration, sulfonation, bromination, and acetylation .
- Precursors to Dihydroxylbenzene Derivatives : The 1,3- and 1,4- isomers are mainly of interest as precursors to the respective dihydroxylbenzene derivatives, which exploits the Hock rearrangements .
- Formation of Hydroperoxides : All three isomers form hydroperoxides, as is implicit in the Hock rearrangement, which are of interest as radical initiators for polymerization .
Safety And Hazards
Vapors and liquid of 1,2-Diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . The liquid can cause defatting of skin and dermatitis .
Relevant Papers One relevant paper discusses the use of sterically hindered N,N’-diisopropylbenzene-1,2-diamine (DIBA) for aminophosphine-based InP QDs synthesis in an oleylamine (OLAm) medium . This diamine forms in situ a P(DIBA)(OLAm) species accounting for the observed size-tuning effect because the QDs crystallize as tetrahedra with an edge length .
properties
IUPAC Name |
1,2-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIRBHVFJGXOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12 H18, C12H18 | |
Record name | DIISOPROPYLBENZENE (mixture) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860336 | |
Record name | Benzene, 1,2-bis(1-methylethyl)- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | Benzene, 1,2-bis(1-methylethyl)- | |
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Record name | 1,2-Diisopropylbenzene | |
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Boiling Point |
205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C | |
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Record name | 1,2-DIISOPROPYLBENZENE | |
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Flash Point |
77 °C, 170 °F (Open cup), 77 °C o.c. | |
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Solubility |
Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor | |
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Density |
0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |
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Record name | 1,2-DIISOPROPYLBENZENE | |
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Vapor Density |
5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.25 to 0.39 mm Hg at 25 °C | |
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Product Name |
1,2-Diisopropylbenzene | |
Color/Form |
Clear, colorless liquid | |
CAS RN |
577-55-9, 25321-09-9 | |
Record name | 1,2-Bis(1-methylethyl)benzene | |
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Record name | 1,2-Diisopropylbenzene | |
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Record name | 1,2-DIISOPROPYLBENZENE | |
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Melting Point |
-57 °C | |
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Retrosynthesis Analysis
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Citations
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